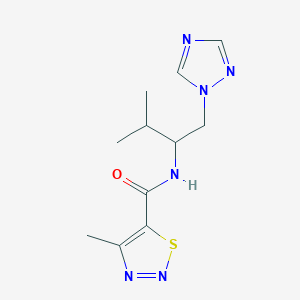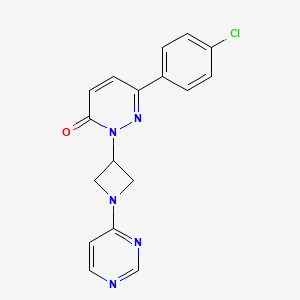
6-(4-Chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one, also known as CPYAP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPYAP belongs to the class of pyridazinone compounds and has been shown to possess unique biochemical and pharmacological properties that make it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 6-(4-Chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one involves the inhibition of various signaling pathways that are involved in cell proliferation and survival. 6-(4-Chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one has been shown to inhibit the activity of PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. 6-(4-Chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one also inhibits the activity of NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
6-(4-Chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 6-(4-Chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(4-Chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one has several advantages for laboratory experiments. It is relatively easy to synthesize and has been shown to have high purity and yield. 6-(4-Chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one has also been shown to exhibit potent anti-cancer and anti-inflammatory activity, making it a promising candidate for drug development. However, 6-(4-Chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one has some limitations as well. Its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological properties.
Direcciones Futuras
There are several future directions for research on 6-(4-Chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one. One potential direction is to investigate its potential use in combination therapy with other anti-cancer drugs. Another direction is to further elucidate its mechanism of action and identify potential targets for drug development. Additionally, 6-(4-Chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one can be further studied for its potential use in the treatment of other diseases such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
In conclusion, 6-(4-Chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one is a novel compound that has shown promising potential for drug development. Its unique biochemical and pharmacological properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to identify potential targets for drug development.
Métodos De Síntesis
The synthesis of 6-(4-Chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one involves a multi-step process that begins with the reaction of 4-chloroaniline with ethyl 2-oxo-4-phenylbutanoate to form an intermediate product. The intermediate product is then reacted with 3-aminopyridazine to form the final product, 6-(4-Chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one. The synthesis method has been optimized to yield high purity and high yield of 6-(4-Chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one.
Aplicaciones Científicas De Investigación
6-(4-Chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. 6-(4-Chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one has also been shown to possess anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
6-(4-chlorophenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O/c18-13-3-1-12(2-4-13)15-5-6-17(24)23(21-15)14-9-22(10-14)16-7-8-19-11-20-16/h1-8,11,14H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYSPQZTKVZQQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC=C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-2-[1-(pyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

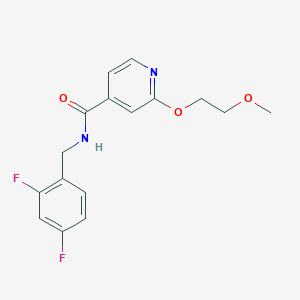
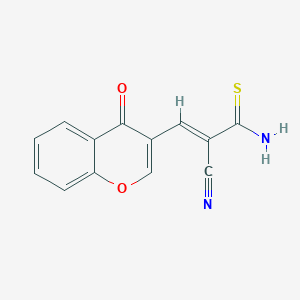

![4-fluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2855301.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2855302.png)
![2-({2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-oxoethyl}sulfanyl)-1-pyridiniumolate](/img/structure/B2855304.png)
![2-({1-[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2855305.png)
![tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B2855307.png)
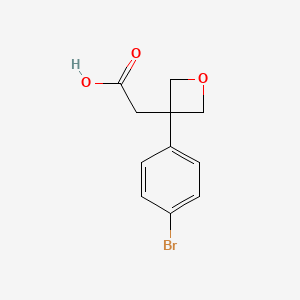


![2-cyclohexyl-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2855315.png)
![(E)-4-(Dimethylamino)-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]but-2-enamide](/img/structure/B2855316.png)
